molecular formula C14H9ClN2O B598993 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one CAS No. 1199556-78-9

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one

Cat. No.: B598993
CAS No.: 1199556-78-9
M. Wt: 256.689
InChI Key: GNCGKMPJUFFJRQ-UHFFFAOYSA-N
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Description

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is a chemical compound with the molecular formula C14H9ClN2O . It belongs to the class of 1,5-naphthyridinones, which are part of a broader family of diazanaphthalenes, heterocyclic compounds recognized as privileged structures in medicinal chemistry . These scaffolds are frequently investigated for their potential to interact with various biological receptors and are common in patents for biomedical applications . The specific role of the 3-phenyl substituent and the 6-chloro group on this particular isomer can be a key area of study, as substitution patterns on the naphthyridinone core are often connected to selectivity for different biological targets . This compound is intended for research and development purposes only, specifically for use in laboratory settings. It is not labeled or approved for use as a drug, in food, or for any human or veterinary therapeutic applications. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-13-7-6-11-12(16-13)8-10(14(18)17-11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCGKMPJUFFJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=N3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735148
Record name 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-78-9
Record name 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-chloro-3-phenylquinoline with a suitable reagent to form the naphthyridinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions might be common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one with structurally similar naphthyridine derivatives:

Compound Name Substituents Core Structure Molecular Formula Key Properties/Reactivity
This compound Cl (6), Ph (3) 1,5-Naphthyridine C₁₄H₉ClN₂O High lipophilicity due to phenyl group; chlorine enhances electrophilicity.
6-Methyl-1,5-naphthyridin-2(1H)-one Me (6) 1,5-Naphthyridine C₉H₈N₂O Synthesized via hydrolysis of 6-methoxy-3-pyridinamine (36% yield). Methyl group may improve solubility in non-polar solvents .
6-Methoxy-1,5-naphthyridin-2(1H)-one OMe (6) 1,5-Naphthyridine C₉H₈N₂O₂ Chlorination with POCl₃ yields 2-chloro-6-methoxy-1,5-naphthyridine (70% yield, 12 h reflux). Methoxy group acts as an electron donor, slowing reaction kinetics compared to methyl analogs .
7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one Br (7), dihydro 1,5-Naphthyridine C₈H₇BrN₂O Bromine’s larger atomic radius increases steric hindrance. Dihydro structure reduces aromaticity, potentially enhancing solubility in polar solvents .
6-Chloro-1,8-naphthyridin-2(1H)-one Cl (6) 1,8-Naphthyridine C₈H₅ClN₂O Positional isomerism (nitrogens at 1,8 vs. 1,5) alters electron distribution. Exhibits moderate solubility in organic solvents but limited water solubility .

Physicochemical Properties

  • Solubility :

    • Chlorinated derivatives (e.g., 6-Chloro-1,8-naphthyridin-2(1H)-one) exhibit moderate solubility in organic solvents (e.g., DMSO, chloroform) but poor water solubility due to hydrophobic aromatic cores .
    • Methoxy and methyl analogs show improved solubility in less polar solvents compared to halogenated derivatives .
  • Thermal Stability: Limited data are available, but methoxy and methyl groups likely enhance stability compared to reactive halogen substituents.

Biological Activity

6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, focusing on its synthesis, biological applications, and relevant case studies.

The molecular formula of this compound is C14H9ClN2OC_{14}H_9ClN_2O, with a molecular weight of 256.68 g/mol. The compound features a chlorine atom at the 6-position and a phenyl group at the 3-position of the naphthyridinone structure, which may influence its biological properties compared to related compounds.

PropertyValue
IUPAC Name6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one
Molecular Weight256.68 g/mol
CAS Number1199556-78-9

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common synthetic route includes the reaction of 2-chloro-3-phenylquinoline with suitable reagents under specific conditions. Advanced methods such as continuous flow reactors may be employed for industrial production to optimize yield and purity .

Enzyme Inhibition

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant enzyme inhibitory properties. For instance, studies have shown that naphthyridine derivatives can inhibit various kinases and other enzymes involved in critical biological pathways .

Receptor Modulation

The compound has also been studied for its potential as a receptor modulator. Naphthyridine derivatives have been associated with interactions at multiple receptor sites in the body, including those related to cancer and cardiovascular diseases .

Antitumor Activity

One notable area of research is the antitumor activity of naphthyridine compounds. Some studies suggest that these compounds may act as effective antitumor agents by targeting specific pathways in cancer cells. For example, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro and in vivo .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry demonstrated that a series of naphthyridine derivatives exhibited potent cytotoxic effects against human cancer cell lines such as HeLa and HL-60. The study highlighted that structural modifications significantly impacted their biological activity, suggesting that compounds like this compound could be further optimized for enhanced anticancer properties .

Case Study 2: Enzyme Inhibition

Another investigation explored the inhibition of specific kinases by naphthyridine derivatives. The results indicated that these compounds could effectively inhibit protein kinases involved in cell signaling pathways associated with cancer progression. The findings suggest that this compound may serve as a lead compound for developing selective kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one?

Methodological Answer: The synthesis of 1,5-naphthyridine derivatives often involves cyclization or functionalization of pyridine precursors. For example:

  • N1,C2-bond formation : Reacting substituted pyridinamines with reagents like ethyl vinyl ketone under basic conditions (e.g., EtONa/EtOH, reflux) yields the naphthyridinone core. Substrates such as 2-(2-ethoxycarbonylvinyl)-3-pyridinamine can produce 1,5-naphthyridin-2(1H)-one in ~72% yield .
  • Chlorination : Phosphorus oxychloride (POCl3) is preferred over PCl5/POCl3 mixtures for selective chlorination at the 2-position. Using neat POCl3 avoids side reactions (e.g., dichlorination or nitro group replacement), as seen in the conversion of 3-nitro-1,5-naphthyridin-2(1H)-one to 2-chloro-3-nitro-1,5-naphthyridine .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Chromatographic separation : Column chromatography is essential for isolating products from mixtures (e.g., separating 2-chloro-3-nitro- and 2,3-dichloro-naphthyridines after chlorolysis) .
  • Spectroscopic analysis : NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight validation) are standard. For example, verifying the phenyl group at C3 via 1H-NMR aromatic proton signals.

Q. How can side reactions during synthesis be minimized?

Methodological Answer:

  • Reagent selection : Avoid PCl5 in chlorination reactions to prevent over-chlorination. Neat POCl3 reduces byproduct formation .
  • Temperature control : Hydrolysis of chlorinated intermediates (e.g., converting 4-chloro-1,5-naphthyridin-2-amine to the corresponding -one) requires precise temperature gradients (0°C to 100°C) to avoid decomposition .

Advanced Research Questions

Q. How can contradictions in product distributions under similar reaction conditions be resolved?

Methodological Answer: Contradictions often arise from subtle differences in reagent ratios or substrate reactivity. For example:

  • Case study : Chlorolysis of 3-nitro-1,5-naphthyridin-2(1H)-one with PCl5/POCl3 yielded a 1:1 mixture of mono- and di-chlorinated products (~40% total), whereas neat POCl3 gave a single product. Researchers should:
    • Compare reagent activity : PCl5 introduces excess Cl−, promoting dichlorination.
    • Optimize stoichiometry : Lower Cl− concentration (via POCl3 alone) improves selectivity .
  • Statistical modeling : Design experiments using response surface methodology (RSM) to map the impact of variables like temperature and reagent ratios.

Q. What strategies improve regioselectivity in functionalizing the 1,5-naphthyridine core?

Methodological Answer:

  • Directing groups : The phenyl group at C3 may sterically or electronically influence reactivity. For instance, electron-withdrawing substituents (e.g., nitro) at C3 can direct electrophilic substitution to specific positions.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Evidence from fused naphthyridine syntheses highlights the role of catalysts like CuI/InCl3 in regioselective aza-Diels-Alder reactions .

Q. How do electronic effects of substituents impact reactivity and stability?

Methodological Answer:

  • Case study : The phenyl group at C3 in this compound may enhance stability via resonance effects. Compare with analogs lacking aromatic substituents, which show lower thermal stability.
  • Computational modeling : Density functional theory (DFT) can predict charge distribution and reactive sites. For example, the electron-deficient naphthyridine core may favor nucleophilic attack at C6 or C8 positions.

Data Contradiction Analysis

Reaction Condition Outcome Reference
PCl5/POCl3, reflux, 2.5 h1:1 mixture of 2-chloro-3-nitro- and 2,3-dichloro-naphthyridines (~10% each)
Neat POCl3, refluxSingle product (2-chloro-3-nitro-naphthyridine) in higher purity
EtONa/EtOH, reflux, 3 h1,5-naphthyridin-2(1H)-one in 72% yield

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